N-Methylformamide

Descripción general

Descripción

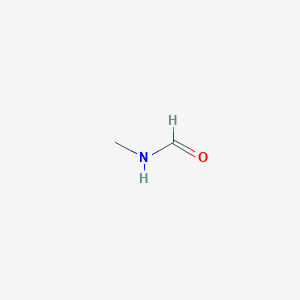

N-Methylformamide (NMF, CH₃NHCHO) is a primary aliphatic amide with a formyl group (-CHO) bonded to a methyl-substituted nitrogen atom. It is a polar, aprotic solvent with applications in organic synthesis, materials science, and pharmaceutical research. Structurally, NMF is a peptide analog, making it relevant in studies of hydrogen bonding and protein secondary structure . Its antitumor properties have been extensively investigated, with mechanisms involving cell cycle arrest, glutathione depletion, and modulation of adhesion molecules in cancer cells . NMF is also of astrochemical interest, with tentative detection in interstellar regions .

Métodos De Preparación

N-Methylformamide can be synthesized through several methods:

Reaction with Methyl Formate: The most common method involves reacting methylamine with methyl formate[ \text{CH}_3\text{NH}_2 + \text{HCOOCH}_3 \rightarrow \text{HCONHCH}_3 + \text{CH}_3\text{OH} ]

Transamidation: Another method involves transamidation with formamide[ \text{HCONH}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{HCONHCH}_3 + \text{NH}_3 ]

Industrial Production: Industrially, this compound can be produced by a two-step continuous process. .

Análisis De Reacciones Químicas

N-Methylformamide undergoes various chemical reactions, including:

Oxidation: It reacts with oxidizing agents like potassium permanganate and chromic acid.

Reduction: It can be reduced using reagents such as borohydrides.

Substitution: It undergoes substitution reactions with halogens like chlorine and bromine.

Photo-Oxidation: In atmospheric conditions, it reacts with hydroxyl radicals, leading to the formation of products like methyl isocyanate and formamide

Aplicaciones Científicas De Investigación

Astrochemical Applications

NMF is of significant interest in astrochemistry due to its potential role in prebiotic chemistry. It contains a peptide bond, which is crucial for linking amino acids in proteins. Recent studies have focused on the detection of NMF in interstellar space. For instance, a study utilizing the Atacama Large Millimeter/submillimeter Array (ALMA) reported a tentative detection of NMF in the Sagittarius B2(N2) molecular cloud. This finding is pivotal as it suggests that NMF may be involved in the formation of complex organic molecules in space, contributing to our understanding of the origins of life .

Organic Synthesis

N-Methylformamide is widely used as a solvent and reagent in organic synthesis. Its properties facilitate various chemical reactions, particularly in peptide synthesis and other amide-forming reactions. NMF has been shown to participate in reactions that yield compounds such as methylamine and formic acid when reacted with nucleophiles . Additionally, NMF serves as a precursor for synthesizing methylammonium ions, which are essential for producing methylammonium lead halide perovskites used in solar cell technology .

Developmental Toxicity Studies

The safety profile of NMF has been evaluated through developmental toxicity studies. Research indicates that NMF can exhibit teratogenic effects when administered at high doses during critical periods of gestation in animal models. In studies involving pregnant rats and rabbits, adverse effects on fetal development were observed at specific dosages, highlighting the need for caution when handling this compound . The lowest observed adverse effect levels (LOAEL) were established at 75 mg/kg for rats and 50 mg/kg for rabbits, emphasizing the importance of understanding the toxicological aspects of NMF .

Thermodynamic Properties

NMF's thermodynamic properties have been studied to understand its behavior as a solvent in various chemical processes. These studies reveal that NMF can undergo reactions leading to the formation of other chemical species under specific conditions. For example, reactions involving trace water can yield formic acid and methylamine, demonstrating its reactivity and potential utility in synthetic chemistry .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-Methylformamide involves multiple stages:

Tautomeric Conversion: It first converts to iminol.

Addition Reaction: The iminol form then reacts with compounds like dimethyl carbonate.

Comparación Con Compuestos Similares

Structural and Physical Properties Comparison

NMF shares structural similarities with other amides, differing primarily in methyl group substitution and backbone composition. Key comparisons include:

Table 1: Structural and Physical Properties

Comparative Notes:

- NEXAFS spectroscopy reveals that methyl group positioning (e.g., NMF vs. DMF) alters electronic structure and site-specific fragmentation patterns at C, N, and O K-edges .

- DMF’s higher symmetry and methyl substitution reduce hydrogen-bonding capacity compared to NMF, impacting solvent properties .

Antitumor Activity

NMF exhibits concentration-dependent cytostatic and cytotoxic effects:

- In vitro : 106 mM NMF reduces TLX5 lymphoma cell replication by 37% and increases G1-phase cells by 23% .

Toxicity and Metabolism

- Hepatotoxicity : Mediated by CYP2E1 oxidation, producing S-(N-methylcarbamoyl)glutathione, a toxic metabolite. Deuterium substitution in the formyl group reduces toxicity (kH/kD = 5.5–7) .

- Species Differences : Mice metabolize NMF more efficiently than rats, with higher susceptibility to hepatotoxicity .

Comparison with DMF and DMAc

- DMF is less cytotoxic but widely used as a solvent in drug synthesis .

- DMAc, with an acetyl group, shows distinct metabolic pathways and lower acute toxicity compared to NMF .

Reaction Kinetics

- Chlorine Radical Reactions : NMF reacts faster (2.3 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) than formamide (5.5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹), attributed to methyl group stabilization of transition states .

- Formylation Reactions : DMF outperforms NMF in formylating aniline due to stronger electron-donating N-methyl groups .

Hydrogen Bonding and Spectroscopic Behavior

- Hydrogen Bonding : N-Methylacetamide forms stronger cooperative hydrogen bonds with dimethyl sulfoxide (DMSO) than NMF, making it a better model for protein backbone studies .

Astrophysical Significance and Interstellar Detection

- Abundance in Space: NMF is tentatively detected in Sagittarius B2(N2) but is 1.4× less abundant than acetamide.

- Formation Pathways : Likely involves grain-surface reactions, such as hydrogenation of CH₃NCO or radical recombination .

Actividad Biológica

N-Methylformamide (NMF) is a polar solvent with notable biological activities, particularly in the fields of oncology and toxicology. This compound has been investigated for its potential as an antineoplastic agent and its interactions with various biological systems. The following sections present a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.

Overview of this compound

This compound (CAS RN: 123-39-7) is an amide derivative of formic acid. Its structure can be represented as follows:

Due to its unique properties, NMF has been studied for various applications, including its use in pharmaceuticals and industrial processes.

Antitumor Activity

Research has demonstrated that NMF exhibits significant antitumor activity against various murine tumors. In a study assessing the efficacy of NMF compared to other formamides, it was found to be effective against Sarcoma 180, M5076 ovarian sarcoma, and TLX5 lymphoma. Notably, NMF showed substantial antitumor effects while other related compounds like formamide and N-ethylformamide displayed minimal or no activity .

Table 1: Antitumor Efficacy of this compound

| Tumor Type | This compound Activity | Formamide Activity | N-Ethylformamide Activity |

|---|---|---|---|

| Sarcoma 180 | Significant | Marginal | None |

| M5076 Ovarian Sarcoma | Significant | Marginal | None |

| TLX5 Lymphoma | Significant | Marginal | None |

The mechanism underlying the antitumor effects of NMF is not fully elucidated but may involve several pathways:

- Cellular Depletion of Glutathione : NMF may induce oxidative stress by depleting cellular glutathione levels.

- Modulation of Proto-oncogene Expression : Changes in gene expression related to cell growth and differentiation may contribute to its therapeutic effects.

- Cell Membrane Changes : Alterations in cell membrane integrity could enhance drug uptake or alter cell signaling pathways .

Toxicological Profile

While NMF shows promise as an antineoplastic agent, it is essential to consider its toxicological profile. Preclinical studies indicate that NMF can cause reversible hepatotoxicity at high doses. This toxicity is dose-limiting in clinical settings, necessitating careful monitoring during treatment .

Table 2: Toxicity Observations in Preclinical Studies

| Study Type | Findings |

|---|---|

| Mice Studies | Reversible hepatotoxicity observed |

| Rats Studies | No mutagenic properties reported |

| Beagle Dogs Studies | Dose-limiting hepatotoxicity noted |

Genotoxicity Studies

Genotoxicity assessments have yielded mixed results. In vitro assays using the Ames test reported negative results for mutagenicity across multiple strains of Salmonella typhimurium. However, a study involving yeast transformed with cytochrome P450 2E1 indicated that NMF could induce recombination frequency under specific conditions . This suggests that while NMF may not exhibit genotoxic properties under standard testing conditions, its metabolic activation could potentially lead to genotoxic intermediates.

Case Studies

- Clinical Trials : Phase I trials have assessed the safety and efficacy of NMF in patients with various cancers, including colorectal and head and neck cancers. A partial response was observed in one patient among 111 treated .

- Animal Studies : In studies involving mice, the pharmacokinetics of NMF revealed a biphasic elimination pattern with approximately 5% to 7% excreted unchanged in urine after intravenous administration .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the conformational stability of N-methylformamide?

this compound exhibits rotational isomerism due to hindered rotation around the amide bond. Conformational stability (E vs. Z forms) can be assessed using:

- Nuclear Magnetic Resonance (NMR) : DNMR (Dynamic NMR) quantifies energy barriers via temperature-dependent coalescence of proton signals .

- Rotational Spectroscopy : High-resolution rotational spectra (e.g., J≤62 transitions) provide precise torsional state data and interstellar detection potential .

- Computational Methods : Benchmarking with DLPNO-CCSD(T) or MP2 against experimental ΔG values (e.g., 1.08–2.11 kcal·mol⁻¹ for E/Z forms) ensures accuracy .

Q. How can researchers validate the purity and identity of synthesized this compound?

- Chromatography : GC-MS or HPLC coupled with standards to confirm retention times and mass spectra.

- Spectroscopy : FT-IR for amide C=O stretch (~1650–1700 cm⁻¹) and ¹H NMR for methyl group splitting patterns (δ ~2.8–3.1 ppm) .

- Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .

Q. What are the primary metabolic pathways of this compound in biological systems?

this compound is a metabolite of dimethylformamide (DMF), primarily processed via:

- Cytochrome P450 (CYP2E1) : Oxidative demethylation to formamide and CO₂, with urinary this compound as a biomarker .

- Toxicokinetic Monitoring : Measure urinary N-hydroxymethyl-N-methylformamide (HMMF) using GLC or LC-MS for occupational exposure assessment .

Advanced Research Questions

Q. How do computational methods resolve discrepancies in conformational energy calculations for this compound?

Discrepancies arise from steric/electronic approximations in force fields (e.g., MM3-00 overestimates ΔG by +0.83 kcal·mol⁻¹ vs. DLPNO-CCSD(T)). Mitigation strategies include:

- Multi-Level Benchmarking : Compare DFT (B3LYP), MP2, and CCSD(T) results with experimental ΔG values .

- Solvent Corrections : Apply implicit solvent models (e.g., PCM) to account for dielectric effects in solution-phase studies .

- Error Analysis : Quantify deviations using RMSD (<0.3 kcal·mol⁻¹ for MP2/B3LYP vs. >1.5 kcal·mol⁻¹ for UFF/Dreiding) .

Q. What in vivo models and endpoints are appropriate for studying this compound’s antineoplastic and toxic effects?

- Cancer Models : Human melanoma cells (e.g., M14 line) to assess integrin-mediated adhesion changes (e.g., α2β1, αvβ3 upregulation) and metastasis suppression via SCID/nude mice .

- Toxicity Endpoints : Monitor hepatotoxicity (ALT/AST elevation) and nephrotoxicity (BUN/creatinine) in rats, with LC-MS quantification of urinary NMF/HMMF .

- Dose-Response Design : Use subacute exposure (50–200 mg/kg/day) to differentiate therapeutic vs. toxic thresholds .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

- Transcriptomics : RNA-seq to identify pathways (e.g., oxidative stress, apoptosis) in treated cell lines .

- Metabolomics : NMR or LC-HRMS to map formamide/CO₂ accumulation and glutathione depletion .

- Data Fusion : Apply PLS-DA or hierarchical PCA to correlate clinical chemistry (e.g., liver enzymes) with omics datasets .

Q. Methodological Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, fume hoods, and respirators to prevent dermal/inhalation exposure .

- Waste Management : Neutralize with 10% NaOH before disposal to minimize environmental release .

- Biomonitoring : Regular urinary NMF testing for lab personnel (threshold: 40 mg/L per OSHA guidelines) .

Q. How to design experiments addressing contradictory data on this compound’s environmental persistence?

- Atmospheric Degradation : Use smog chambers to quantify OH radical reaction rates (kOH) and product formation (e.g., CO, NOx) .

- Aquatic Fate : Measure Henry’s Law constants (e.g., bubble column method) and hydrolysis rates at varying pH/temperature .

- Modeling : Apply QSPR or AOP-Wiki frameworks to predict ecotoxicological endpoints from structural descriptors .

Propiedades

IUPAC Name |

N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHHXGZTWNVVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025608 | |

| Record name | N-Methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methylformamide is a clear colorless liquid with a slight amine odor. (NTP, 1992), Colorless liquid; [ICSC] Pale yellow or colorless liquid; [Alfa Aesar MSDS], Liquid, COLOURLESS VISCOUS LIQUID. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Methylformamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

356 to 365 °F at 760 mmHg (NTP, 1992), 180-185 °C, 182.5 °C | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

208 °F (NTP, 1992), 98 °C, 98 °C c.c. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in acetone, ethanol., Miscible in water, 1000 mg/mL at 25 °C, Solubility in water: good, Water miscible, Ethanol miscible, Ether immiscible | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Methylformamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYLFORMAMIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Density |

1.011 at 66 °F (NTP, 1992) - Denser than water; will sink, 0.9961 g/cu cm @ 25 °C, Density (at 20 °C): 1.003 g/cm³ | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.04 | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg at 77 °F (NTP, 1992), 0.25 [mmHg], 0.253 mm Hg @ 25 °C | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

123-39-7, 863653-47-8, 87955-92-8 | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylformamide-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 87955-92-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPE4G7Y986 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Methylformamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °F (NTP, 1992), -5.4 °C, -3.8 °C, -3 °C | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Methylformamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.